Diethyl 2-(3-methylanilino)propanedioate

Lipophilicity Physicochemical profiling Drug-likeness

Researchers needing precise LogP modulation in focused library synthesis face supply challenges when substitutes alter reaction outcomes. This m-toluidino malonate offers a +0.9 ΔLogP vs. the unsubstituted analog for ADME fine-tuning without scaffold change. Its meta-substitution preserves reactivity for thermal cyclizations, avoiding steric hindrance and regioisomer formation that plague ortho/para isomers. Procurement of this specific isomer (NSC 57064) ensures integrity of NCI-60 panel SAR follow-up studies, with the 14 Da mass shift and elevated boiling point providing clear analytical QC markers for GMP method validation.

Molecular Formula C14H19NO4
Molecular Weight 265.3 g/mol
CAS No. 17033-61-3
Cat. No. B094766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(3-methylanilino)propanedioate
CAS17033-61-3
Synonymsdiethyl 2-[(3-methylphenyl)amino]propanedioate
Molecular FormulaC14H19NO4
Molecular Weight265.3 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C(=O)OCC)NC1=CC=CC(=C1)C
InChIInChI=1S/C14H19NO4/c1-4-18-13(16)12(14(17)19-5-2)15-11-8-6-7-10(3)9-11/h6-9,12,15H,4-5H2,1-3H3
InChIKeyUEFYOXRABYKYLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl 2-(3-methylanilino)propanedioate (CAS 17033-61-3): Core Physicochemical and Structural Profile for Procurement Evaluation


Diethyl 2-(3-methylanilino)propanedioate (CAS 17033-61-3), also known as Malonic acid, m‑toluidino‑, diethyl ester (7CI,8CI; NSC 57064), is a malonate ester derivative bearing a 3‑methylanilino (m‑toluidino) substituent at the α‑carbon [1]. Its molecular formula is C₁₄H₁₉NO₄ with a molecular weight of 265.30 g·mol⁻¹, and it exhibits a computed XLogP3‑AA of 3.0 [1]. This compound serves as a versatile synthetic building block in medicinal chemistry and heterocycle synthesis, where the meta‑methyl substitution pattern on the aniline ring imparts distinct steric and electronic properties compared to its unsubstituted, ortho‑methyl, and para‑methyl analogs.

Meta-methyl substitution pattern for distinct steric and electronic profile
Synthetic building block for regioselective heterocycle synthesis
Physicochemical differentiation from unsubstituted anilino analogs

Why Diethyl 2-(3-methylanilino)propanedioate Cannot Be Replaced by Generic Arylaminomalonate Analogs


Arylaminomalonates differing only in the position of a methyl substituent on the aniline ring can exhibit markedly different physicochemical properties, reactivity, and biological outcomes. The meta‑methyl group in diethyl 2‑(3‑methylanilino)propanedioate alters lipophilicity (ΔLogP), hydrogen‑bonding capacity, and steric environment near the reactive malonate centre relative to the ortho‑ and para‑isomers and the unsubstituted parent [1]. Consequently, generic substitution with a cheaper or more readily available analog may lead to divergent reaction kinetics, altered regioselectivity in downstream heterocyclizations, or loss of biological activity in structure–activity relationship (SAR) campaigns. The quantitative evidence below demonstrates that the compound’s specific substitution pattern is a critical determinant of its performance in head‑to‑head comparisons.

Positional isomerism may shift lipophilicity and reactivity, altering reaction outcomes.
Generic replacement with ortho- or para-methyl isomers can redirect regiochemistry in cyclization steps.
Distinct NSC identifiers reflect non-interchangeable biological screening profiles.

Quantitative Differentiation Evidence for Diethyl 2-(3-methylanilino)propanedioate (CAS 17033-61-3) Relative to Closest Structural Analogs


Lipophilicity (XLogP3‑AA) of Diethyl 2‑(3‑methylanilino)propanedioate vs. Unsubstituted Diethyl 2‑Anilinomalonate

Diethyl 2‑(3‑methylanilino)propanedioate possesses a computed XLogP3‑AA of 3.0, whereas the unsubstituted diethyl 2‑anilinomalonate (CAS 6414‑58‑0) has a computed XLogP3‑AA of approximately 2.1 [1][2]. The introduction of the meta‑methyl group increases lipophilicity by roughly 0.9 log units, which can significantly influence membrane permeability, protein binding, and chromatographic retention behaviour in purification workflows.

Lipophilicity (XLogP3‑AA)
Reported
3.0
ΔLogP +0.9 vs unsubstituted
Supports lipophilicity-directed library design.
Computed values; experimental validation recommended.
Lipophilicity Physicochemical profiling Drug-likeness

Molecular Weight and Formula Shift Relative to the Parent Anilino Analog

The molecular weight of diethyl 2‑(3‑methylanilino)propanedioate is 265.30 g·mol⁻¹ (C₁₄H₁₉NO₄), whereas diethyl 2‑anilinomalonate has a molecular weight of 251.28 g·mol⁻¹ (C₁₃H₁₇NO₄) [1][2]. The additional CH₂ unit increases the mass by 14.02 Da, a difference that is readily detectable by LC‑MS and may influence solid‑state properties such as melting point and solubility.

Molecular Weight Shift
Reported
265.30 g·mol⁻¹
+14.02 Da vs parent analog
Enables clear analytical differentiation by LC-MS.
Useful for reaction monitoring and purity assessment.
Molecular weight Chemical formula Library design

Hydrogen Bond Acceptor Count Parity with Ortho‑ and Para‑Methyl Isomers but Unique Steric Profile

Diethyl 2‑(3‑methylanilino)propanedioate contains five hydrogen bond acceptors (HBA) and one hydrogen bond donor (HBD), identical to its ortho‑methyl (CAS 19146‑73‑7) and para‑methyl (CAS 19056‑84‑9) isomers [1][2]. However, the meta‑methyl group occupies a position that is neither ortho‑ (sterically congesting the reactive malonate α‑carbon) nor para‑ (altering electronic conjugation through resonance), resulting in a unique balance of steric accessibility and electronic character that can influence nucleophilic addition rates and cyclization regiochemistry.

H-Bond & Steric Profile
Class-level
HBA/HBD parity with ortho/para isomers; steric environment distinct.
Supports reaction design with unhindered α-carbon access.
Qualitative inference; experimental reactivity may vary.
Hydrogen bonding Steric effects Reactivity

Predicted Boiling Point and Density Differences vs. Unsubstituted Analog

Diethyl 2‑(3‑methylanilino)propanedioate has a predicted boiling point of 357.7 °C (at 760 mmHg) and a predicted density of 1.145 g·cm⁻³ [1]. The unsubstituted diethyl 2‑anilinomalonate (CAS 6414‑58‑0) has reported predicted values of approximately 347 °C boiling point and 1.144 g·cm⁻³ density [2]. The 10 °C increase in boiling point reflects the higher molecular mass and slightly enhanced intermolecular interactions conferred by the meta‑methyl group.

Boiling Point Difference
Reported
357.7 °C (predicted)
+10.7 °C vs unsubstituted analog
Relevant for distillation-based purification scaling.
Predicted values; confirm experimentally for process design.
Boiling point Density Physical properties

NCI Screening History and Biological Interrogation Potential

Diethyl 2‑(3‑methylanilino)propanedioate carries the identifier NSC 57064, indicating it was included in the National Cancer Institute’s compound collection [1]. In contrast, the unsubstituted diethyl 2‑anilinomalonate bears the identifier NSC 174010. While detailed bioactivity data remain unpublished, the assignment of distinct NSC numbers confirms that the NCI recognized these two analogs as chemically and biologically non‑interchangeable entities, warranting separate screening.

NCI Screening Identity
Context-dependent
NSC 57064
Distinct from unsubstituted (NSC 174010)
Separate NCI registration implies non-interchangeable biology.
Detailed bioactivity data remain unpublished.
NCI‑60 screening Anticancer Biological activity

Rotatable Bond Count and Conformational Flexibility Comparison

Diethyl 2‑(3‑methylanilino)propanedioate has 8 rotatable bonds, identical to the unsubstituted diethyl 2‑anilinomalonate [1][2]. The unchanged rotatable bond count indicates that the meta‑methyl group does not restrict conformational freedom, preserving the compound’s adaptability in binding pockets while modulating lipophilicity and electronic properties independently. This is in contrast to the ortho‑methyl isomer, where steric clash can reduce accessible conformations around the N–Cα bond.

Conformational Flexibility
Class-level
8 rotatable bonds (identical to unsubstituted analog).
Meta-methyl retains flexibility while modulating lipophilicity.
Supports fragment-based design without entropic penalty.
Conformational flexibility Rotatable bonds Molecular recognition

Recommended Application Scenarios for Diethyl 2-(3-methylanilino)propanedioate (CAS 17033-61-3) Based on Quantitative Differentiation Evidence


Medicinal Chemistry Library Synthesis Requiring Enhanced Lipophilicity

When constructing focused libraries where LogP modulation is critical for cellular permeability, diethyl 2‑(3‑methylanilino)propanedioate (XLogP3‑AA = 3.0) provides a 0.9‑unit increase over the parent anilino analog (XLogP3‑AA ≈ 2.1) [1]. This difference can be exploited to fine‑tune ADME properties without altering the core scaffold’s hydrogen‑bonding capacity or rotatable bond count. Procurement of the meta‑methyl derivative is essential when the SAR hypothesis specifically targets the LogP 3.0 region.

Regioselective Heterocycle Synthesis (Gould–Jacobs and Related Cyclizations)

The meta‑methyl substitution pattern avoids the steric hindrance of the ortho‑isomer and the altered electronic directing effect of the para‑isomer, making diethyl 2‑(3‑methylanilino)propanedioate the preferred precursor for thermal cyclization reactions that depend on unperturbed nucleophilic attack at the malonate α‑carbon [1]. Researchers should select this isomer when comparative studies have shown that ortho‑substituents retard ring closure or when para‑substituents redirect regiochemistry.

Analytical Method Development and Quality Control Differentiation

The 14.02 Da mass increment and +10.7 °C boiling point elevation relative to the unsubstituted analog [1][2] provide clear analytical handles for distinguishing diethyl 2‑(3‑methylanilino)propanedioate from potential contaminants or by‑products in reaction mixtures. Procurement of the authentic meta‑methyl standard is indispensable for HPLC‑MS method validation and reference standard qualification in GMP environments.

NCI‑60 Follow‑Up SAR Studies

Given its distinct NSC identifier (NSC 57064) and the independent screening history at the NCI [1], diethyl 2‑(3‑methylanilino)propanedioate is the required compound for any follow‑up SAR exploration of hits originating from the NCI‑60 panel. Substitution with the unsubstituted analog (NSC 174010) would confound the interpretation of biological activity trends, as the two compounds were treated as chemically distinct entities by the screening program.

Application
Selection Property
Validation Focus
Medicinal chemistry library design
Lipophilicity modulation
ADME assay profiling
Regioselective heterocycle precursor
Steric/electronic substitution pattern
Reaction regioselectivity assessment
Analytical reference standard
Mass and thermal differentiation
HPLC-MS method specificity
Cell-based screening SAR
NCI database identity
Biological fingerprint consistency
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